molecular formula C27H24FN3O2 B11077035 3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11077035
M. Wt: 441.5 g/mol
InChI Key: JBITWOKFEMWDBI-UHFFFAOYSA-N
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Description

3-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group, a fluorophenyl group, and a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be added through a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acylating agent.

    Formation of Pyrrole-2,5-Dione Moiety: The pyrrole-2,5-dione moiety can be synthesized through the condensation of a diketone with an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzhydryl chloride for nucleophilic substitution, fluorobenzene for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BENZHYDRYLPIPERAZINO)-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(4-BENZHYDRYLPIPERAZINO)-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1H-PYRROLE-2,5-DIONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C27H24FN3O2

Molecular Weight

441.5 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C27H24FN3O2/c28-22-11-13-23(14-12-22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,26H,15-18H2

InChI Key

JBITWOKFEMWDBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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